molecular formula C25H35NO3 B1430195 rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 CAS No. 1346602-72-9

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3

Cat. No.: B1430195
CAS No.: 1346602-72-9
M. Wt: 400.6 g/mol
InChI Key: CJLLEDVZZJHJST-FIBGUPNXSA-N
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Description

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3: is a deuterated analog of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine. It is a labeled compound used primarily in scientific research, particularly in the fields of chemistry and pharmacology. The compound has a molecular formula of C25H32D3NO3 and a molecular weight of 400.57 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 involves multiple steps, starting from the appropriate precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Impurity Profiling

One of the primary applications of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is in impurity profiling during the production of Venlafaxine. Regulatory bodies such as the FDA have established guidelines that necessitate the identification and quantification of impurities in pharmaceutical products. This compound serves as a reference standard for these analyses, ensuring compliance with safety and efficacy standards in drug formulations .

Abbreviated New Drug Application (ANDA)

The compound is utilized in the ANDA filing process to the FDA. In this context, it assists manufacturers in demonstrating that their generic formulations are equivalent to branded drugs. The inclusion of this compound as a standard helps in validating the analytical methods used for testing the quality of generic versions of Venlafaxine .

Toxicity Studies

Toxicity studies are crucial for assessing the safety profile of new drug formulations. This compound is employed in these studies to evaluate potential adverse effects associated with the use of Venlafaxine and its metabolites. Its stable isotopic labeling allows for precise tracking and quantification in biological matrices .

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. The deuterated form of Venlafaxine allows researchers to conduct more accurate pharmacokinetic modeling due to its distinct mass signature, which aids in differentiating it from non-labeled compounds during analysis .

Metabolite Identification

The compound plays a significant role in identifying metabolites of Venlafaxine through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). It helps researchers understand how Venlafaxine is processed within the body, which is essential for optimizing therapeutic regimens and minimizing side effects .

Case Study 1: Impurity Profiling

A study conducted by pharmaceutical researchers highlighted the use of this compound in impurity profiling for a new formulation of Venlafaxine. The study demonstrated that using this compound as a standard allowed for the accurate detection of impurities below regulatory thresholds, ensuring product safety .

Case Study 2: Pharmacokinetic Analysis

In another research project focused on pharmacokinetics, scientists utilized this compound to trace the metabolic pathways of Venlafaxine in human subjects. The results provided insights into how different factors affect drug metabolism, leading to better-informed dosing recommendations .

Mechanism of Action

The mechanism of action of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 involves its interaction with specific molecular targets. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), affecting the levels of these neurotransmitters in the brain. The deuterated nature of the compound allows for more precise tracking and analysis in research studies.

Comparison with Similar Compounds

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated nature, which provides advantages in research applications, such as improved stability and more accurate tracing in metabolic studies.

Biological Activity

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is a labeled metabolite of Venlafaxine, a well-known antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is primarily used in pharmacological studies for impurity profiling and as a reference standard in drug formulation. Its biological activity is significant in understanding the pharmacodynamics and pharmacokinetics of Venlafaxine and its derivatives.

  • Molecular Formula : C16H22D3NO2
  • Molecular Weight : 266.39 g/mol
  • CAS Number : 1346601-14-6

The primary mechanism of action for this compound involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The presence of the methoxy group is believed to influence its binding affinity to serotonin receptors.

Biological Activity

  • Serotonin and Norepinephrine Reuptake Inhibition : Studies indicate that this compound demonstrates significant inhibition of serotonin and norepinephrine reuptake, contributing to its antidepressant effects. This is crucial for its role in treating major depressive disorder (MDD) and anxiety disorders.
  • Affinity for Receptors :
    • 5-HT Receptors : The compound exhibits binding affinity for various serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation.
    • Norepinephrine Transporter (NET) : It also shows strong interaction with NET, further enhancing norepinephrine levels in the brain.
  • Neurotransmitter Release Modulation : Research indicates that this compound can modulate the release of dopamine, serotonin, and norepinephrine in vitro, which is essential for its therapeutic effects.

Case Studies

  • Clinical Efficacy : In a study involving patients with MDD, administration of Venlafaxine led to significant improvements in depressive symptoms compared to placebo groups. The metabolite this compound was highlighted as a critical component contributing to this efficacy due to its active role in neurotransmitter modulation.
  • Toxicity Studies : Toxicity assessments have shown that while venlafaxine and its metabolites are generally well-tolerated, high doses may lead to increased side effects such as hypertension and gastrointestinal disturbances. These findings underscore the importance of careful dosing in clinical settings.

Data Tables

PropertyValue
Molecular FormulaC16H22D3NO2
Molecular Weight266.39 g/mol
CAS Number1346601-14-6
Purity>95% (HPLC)
Primary UseAntidepressant impurity profiling
Biological ActivityObservations
Serotonin Reuptake InhibitionSignificant inhibition
Norepinephrine ReuptakeStrong interaction
Dopamine ModulationEnhanced release

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-(trideuteriomethyl)amino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLEDVZZJHJST-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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